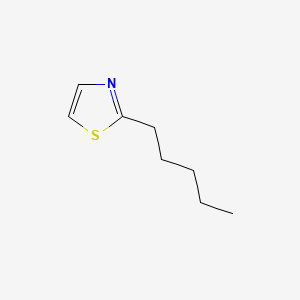

2-Pentylthiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Chemical Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in various domains of chemical research. numberanalytics.comfabad.org.tr Its derivatives are integral to numerous biologically active molecules and have found extensive applications in pharmaceuticals, materials science, and flavor chemistry. numberanalytics.comtandfonline.com The thiazole ring is a key structural component in many natural and synthetic compounds, exhibiting a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. numberanalytics.comfabad.org.tr In materials science, thiazole-based polymers are explored for their potential in developing conductive materials and organic light-emitting diodes (OLEDs). numberanalytics.com The versatility of the thiazole scaffold continues to drive research into the synthesis and application of its derivatives. fabad.org.trbohrium.com

Structural Context of 2-Pentylthiazole as a Thiazole Derivative

This compound is a derivative of thiazole, characterized by a five-membered aromatic ring composed of one sulfur atom, one nitrogen atom, and three carbon atoms, with a pentyl group attached to the second carbon atom of the thiazole ring. foodb.caontosight.ai This structural arrangement places it within the broad class of thiazole compounds. The presence of the pentyl group influences its physical and chemical properties, such as its solubility and boiling point. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C8H13NS | foodb.ca |

| Appearance | Colorless clear liquid (est.) | thegoodscentscompany.com |

| Boiling Point | 210.00 to 211.00 °C @ 760.00 mm Hg (est.) | thegoodscentscompany.com |

| Water Solubility | 0.26 g/L (ALOGPS) | foodb.ca |

| logP | 3.37 (ALOGPS) | foodb.ca |

Structure

3D Structure

Properties

CAS No. |

37645-62-8 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

2-pentyl-1,3-thiazole |

InChI |

InChI=1S/C8H13NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-5H2,1H3 |

InChI Key |

QFYWDJHDOCZKRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC=CS1 |

density |

0.991-0.998 (20°) |

physical_description |

Clear colourless to yellow liquid; Roasted aroma with cocoa notes |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthesis and Formation

Chemical Synthesis of 2-Pentylthiazole

The synthesis of thiazole (B1198619) derivatives can be achieved through various methods, with the Hantzsch synthesis being a common and historical method. researchgate.net While specific details for the synthesis of this compound are not extensively documented in the provided results, general principles of thiazole synthesis can be applied. One common approach involves the condensation reaction of a thioamide with an α-haloketone. mdpi.com Another method involves the reaction of aromatic aldehydes, thiosemicarbazide, and phenacyl bromide in a one-pot, two-step procedure. orientjchem.org The synthesis of 2-substituted thiazoles can also be achieved through reactions involving propargyl bromide and thioureas. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 Pentylthiazole

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution:

Electrophilic substitution reactions on the thiazole (B1198619) ring, and by extension 2-pentylthiazole, preferentially occur at the C5 position. numberanalytics.com The presence of an alkyl group at the C2 position, such as the pentyl group, is generally considered to be an electron-donating group which can further facilitate electrophilic attack at the C5 position. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: This can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com For 2-alkylthiazoles, nitration can lead to substitution at the 5-position. cdnsciencepub.com

Sulfonation: Thiazoles can be sulfonated under vigorous conditions with sulfuric acid and oleum. slideshare.net

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, thiazoles can undergo Friedel-Crafts acylation. numberanalytics.com

If the C5 position is already occupied, electrophilic attack at other positions is less likely. pharmaguideline.com

Nucleophilic Substitution:

The C2 position of the thiazole ring is the preferred site for nucleophilic attack due to its electron-deficient character. chemicalbook.comglobalresearchonline.net These reactions often require either a strong nucleophile or activation of the ring, for instance, by quaternization of the ring nitrogen. pharmaguideline.com The presence of a good leaving group on the thiazole ring is typically necessary for nucleophilic substitution to proceed. numberanalytics.com

A notable reaction is the deprotonation at C2 by strong bases like organolithium compounds (e.g., n-butyllithium), which generates a nucleophilic C2 carbon. pharmaguideline.comslideshare.net This nucleophile can then react with various electrophiles. pharmaguideline.com

Interactive Data Table: Regioselectivity in Substitution Reactions of this compound

| Reaction Type | Preferred Position | Reagents/Conditions | Product Type |

| Electrophilic Substitution | C5 | NBS, NCS, HNO₃/H₂SO₄, Oleum | 5-Substituted-2-pentylthiazole |

| Nucleophilic Substitution | C2 | Strong nucleophiles, Organolithium reagents | 2-Substituted-thiazole |

Oxidation and Reduction Pathways of the Thiazole Ring and Pentyl Side Chain

Oxidation:

Thiazole Ring: The thiazole ring itself is generally resistant to oxidation. However, oxidation of 2-alkylthiazoles can be achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). researchgate.net

Pentyl Side Chain: The pentyl side chain attached to the thiazole ring is susceptible to oxidation, particularly at the benzylic-like position (the carbon atom directly attached to the ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.orgjove.comlumenlearning.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom attached. libretexts.orgjove.com In the case of this compound, this would lead to the formation of thiazole-2-carboxylic acid. The rest of the alkyl chain is cleaved during this process. lumenlearning.comstackexchange.com

Reduction:

Thiazole Ring: The thiazole ring is generally resistant to hydrogenation. slideshare.net However, reduction of the thiazole ring can be achieved in a multi-step process. First, the thiazole is converted to an N-methyl thiazolium salt. This salt is then reduced by a reducing agent like sodium borohydride (B1222165) (NaBH₄). The final step is a hydrolysis reaction promoted by mercuric chloride (HgCl₂) to yield an aldehyde. globalresearchonline.net

Pentyl Side Chain: The pentyl side chain is an alkyl group and is generally resistant to reduction under typical catalytic hydrogenation conditions that might, for example, reduce a double or triple bond. youtube.com

Interactive Data Table: Oxidation and Reduction of this compound

| Moiety | Reaction | Reagents | Product |

| Pentyl Side Chain | Oxidation | KMnO₄, H₂CrO₄ | Thiazole-2-carboxylic acid |

| Thiazole Ring | Reduction | 1. N-alkylation 2. NaBH₄ 3. HgCl₂/H₂O | Aldehyde |

Radical Reactions and Their Implications

Radical reactions involving thiazole derivatives have been studied, providing pathways for C-C bond formation.

The Minisci reaction is a notable example of a radical substitution on an electron-deficient heterocycle. wikipedia.org In this reaction, a carbon-centered radical, often generated from a carboxylic acid, attacks the protonated heterocycle. wikipedia.org For thiazoles, which are electron-deficient, this reaction can be a viable method for introducing alkyl groups. wikipedia.org

Studies on thiazolyl radicals have shown that they can be generated from precursors like thiazolylhydrazines or thiazole carbonyl peroxides. researchgate.netcdnsciencepub.com These radicals can then participate in reactions such as arylation. researchgate.netcdnsciencepub.com For instance, the thermal decomposition of 2-thiazole carbonyl peroxide can generate a 2-thiazolyl radical, which can then react with aromatic solvents like benzene (B151609) to form 2-arylthiazoles. cdnsciencepub.com

The pentyl side chain can also be involved in radical reactions. The benzylic-like hydrogens on the carbon adjacent to the thiazole ring are activated towards free radical attack due to the stabilizing effect of the aromatic ring on the resulting radical. lumenlearning.comlibretexts.org This principle is exploited in side-chain oxidation reactions. lumenlearning.com Furthermore, radical cyclization reactions can be influenced by the length of alkyl side chains. nih.gov

Functional Group Interconversions on the Pentyl Moiety

Functional group interconversion (FGI) refers to the transformation of one functional group into another. sathyabama.ac.inslideshare.net On the pentyl moiety of this compound, several such transformations are theoretically possible, primarily by first introducing a functional group through a radical reaction on the side chain.

For instance, benzylic bromination, using a reagent like N-bromosuccinimide (NBS) under light or with a radical initiator, could introduce a bromine atom at the carbon adjacent to the thiazole ring. This newly formed alkyl halide can then undergo a variety of nucleophilic substitution reactions to introduce other functional groups. youtube.com

Possible subsequent interconversions from the brominated intermediate could include:

Conversion to an alcohol: By reaction with hydroxide (B78521) or water.

Conversion to an ether: By reaction with an alkoxide.

Conversion to an amine: By reaction with ammonia (B1221849) or an amine.

Conversion to a nitrile: By reaction with cyanide.

These interconversions would transform the pentyl group into a functionalized alkyl chain, opening pathways to a wider range of derivatives. slideshare.netfiveable.me

Interactive Data Table: Potential Functional Group Interconversions on the Pentyl Side Chain

| Starting Group | Reagent | Resulting Functional Group |

| -CH₂- | NBS, light | -CH(Br)- |

| -CH(Br)- | NaOH | -CH(OH)- (Alcohol) |

| -CH(Br)- | NaOR | -CH(OR)- (Ether) |

| -CH(Br)- | NH₃ | -CH(NH₂)- (Amine) |

| -CH(Br)- | NaCN | -CH(CN)- (Nitrile) |

Spectroscopic and Diffraction Based Characterization in Chemical Research

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Raman spectroscopy, which measures inelastically scattered light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be used to identify the vibrational modes of the molecule. spectroscopyonline.com The analysis of Raman spectra can reveal details about molecular structure and composition. spectroscopyonline.com For 2-Pentylthiazole, Raman spectroscopy could further elucidate the vibrations of the thiazole (B1198619) ring and the attached pentyl chain.

| Functional Group | **Predicted FT-IR Absorption (cm⁻¹) ** | Vibrational Mode |

| Alkyl C-H | 2960-2850 | Stretch |

| 1470-1350 | Bend | |

| Thiazole C=N | ~1650-1550 | Stretch |

| Thiazole C=C | ~1600-1475 | Stretch |

| Thiazole C-S | ~730-570 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. clockss.orgsdsu.edueurl-pesticides.eueag.comcolumbia.edu

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would display distinct signals for the protons on the thiazole ring and the various protons of the pentyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the complete assignment of the proton structure.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Thiazole H-4 | ~7.7 | Doublet |

| Thiazole H-5 | ~7.2 | Doublet |

| α-CH₂ (of pentyl) | ~3.1 | Triplet |

| β-CH₂ (of pentyl) | ~1.8 | Sextet |

| γ, δ-CH₂ (of pentyl) | ~1.3-1.4 | Multiplet |

| CH₃ (of pentyl) | ~0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Advanced Techniques (DEPT, COSY, HSQC, HMBC)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. asianpubs.org Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Advanced NMR techniques provide further structural insights:

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of protons within the pentyl chain and the thiazole ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. sdsu.educolumbia.eduresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiazole C-2 | ~168 |

| Thiazole C-4 | ~143 |

| Thiazole C-5 | ~119 |

| α-CH₂ (of pentyl) | ~34 |

| β-CH₂ (of pentyl) | ~31 |

| γ-CH₂ (of pentyl) | ~28 |

| δ-CH₂ (of pentyl) | ~22 |

| CH₃ (of pentyl) | ~14 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. sdsu.eduasianpubs.orguvic.casigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. albany.edu This is a particularly useful method for the analysis of volatile compounds like this compound. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the GC column. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (155.27 g/mol ) and a series of fragment ions. thegoodscentscompany.com The fragmentation pattern is a unique fingerprint of the molecule and can be used for identification by comparing it to library spectra. albany.edu Common fragmentation patterns for alkylthiazoles involve cleavage of the alkyl chain. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a solid crystalline material. helsinki.fi By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions. helsinki.fi

A search of the crystallographic literature and databases did not yield a crystal structure for this compound. A primary reason for this is that this compound is a liquid under standard temperature and pressure. To perform single-crystal X-ray diffraction, a substance must first be obtained as a high-quality, solid crystal. This would require growing a crystal of this compound at low temperatures (cryogenic conditions) until it freezes and forms a suitable crystalline solid.

Although no specific structure exists for this compound, the technique has been widely applied to a vast number of other thiazole derivatives, confirming its utility in characterizing this class of compounds. mdpi.comresearchgate.net If a single crystal of this compound were successfully grown and analyzed, the resulting data would provide definitive information on:

Molecular Geometry: Precise measurements of the C-C, C-N, C-S, C-H bond lengths and the internal angles of the thiazole ring and the pentyl chain.

Ring Planarity: Confirmation of the planarity of the thiazole ring.

Conformation: The preferred conformation of the flexible pentyl chain relative to the thiazole ring in the solid state.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant non-covalent interactions (e.g., van der Waals forces, C-H···N or C-H···S interactions) that govern the solid-state structure.

This information is fundamental for understanding the physical properties of the compound and for computational modeling studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org The fundamental principle of DFT is that all ground-state properties of a system can be determined from its electron density. arxiv.org DFT calculations are widely used for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule. arxiv.org

For thiazole derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to calculate optimized geometrical parameters. These calculations provide information on bond lengths and angles. For instance, in substituted 1,3-benzothiazole derivatives, C-C bond lengths have been calculated to be in the range of 1.457–1.480 Å, while the C=N bond length of the thiazole ring can vary depending on the substituent. The geometry of a molecule is optimized to its lowest energy state, and subsequent frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface.

The electronic structure of a molecule, which includes the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. mdpi.com This information is critical for understanding the molecule's reactivity and spectroscopic properties. mdpi.com

Table 1: Illustrative Geometrical Parameters from DFT Calculations for Thiazole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C | 1.457 - 1.480 | |

| C=N | 1.294 - 1.341 | |

| C-S | ||

| N-C-S | ||

| C-N-C |

Note: The data in this table is illustrative and based on findings for substituted 1,3-benzothiazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity and stability. nih.govresearchgate.net These descriptors include Nonlinear Optical (NLO) properties, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Localized Orbital Locator (LOL). researchgate.netpolessu.by

Nonlinear Optical (NLO) Properties: NLO materials are crucial for applications in optical communication and data storage. nih.gov The NLO properties of a molecule, such as its polarizability and hyperpolarizability, can be calculated to assess its potential in this area. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds in a molecule. It helps in understanding electron delocalization and conjugative interactions. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap generally indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other species. researchgate.netnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide information about the localization of electrons in a molecule. polessu.bynih.gov They are useful for characterizing chemical bonds and lone pairs. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Information Provided |

| NLO | Potential for use in optical technologies. nih.gov |

| NBO | Intramolecular interactions and electron delocalization. nih.gov |

| FMO (HOMO-LUMO) | Chemical reactivity and stability. nih.gov |

| MEP | Electrophilic and nucleophilic sites for reactions. researchgate.net |

| ELF/LOL | Electron localization and chemical bonding patterns. nih.gov |

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The set of all possible conformations and their corresponding energies constitutes the molecule's energy landscape. biorxiv.orgaps.org Exploring this landscape is essential for understanding a molecule's flexibility and the relative stability of its different conformers. nih.gov

For flexible molecules like this compound, which has a pentyl chain, multiple conformations are possible. Computational methods can be used to identify the most stable conformers and the energy barriers between them. biorxiv.org The energy landscape can reveal the most probable shapes the molecule will adopt, which in turn influences its physical properties and biological activity. nih.gov The free energy landscape is a function of the protein conformations and their free energy. readthedocs.io

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state or in solution is governed by intermolecular forces. rsc.org Understanding these interactions is crucial for predicting crystal packing, solubility, and other macroscopic properties. rsc.org Several computational tools are used for this purpose.

Hirshfeld Surface Analysis: This method provides a visual and quantitative way to analyze intermolecular contacts in a crystal. mdpi.comfrontiersin.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. mdpi.com The analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots can reveal the nature and extent of different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.comfrontiersin.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the electron density topology to define atoms, bonds, and the nature of chemical interactions. frontiersin.orgphyschemres.org It can be used to characterize the strength and nature of intermolecular bonds. frontiersin.org

Table 3: Common Intermolecular Interactions and Their Characteristics

| Interaction Type | Description |

| Hydrogen Bonding | A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Halogen Bonding | A noncovalent interaction between a halogen atom and a Lewis base. rsc.org |

Molecular Dynamics Simulations and Advanced Modeling Techniques

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govwustl.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes such as conformational changes and molecular interactions. nih.gov

MD simulations can be used to explore the conformational space of this compound, study its interactions with other molecules in a solvent, and calculate thermodynamic properties. mdpi.com These simulations are particularly useful for understanding the behavior of molecules in complex environments, such as biological membranes or in solution. ethz.ch

Advanced modeling techniques, often combined with machine learning, are increasingly being used to accelerate the design and discovery of new molecules and materials. schrodinger.com These methods can be trained on large datasets from experiments or high-throughput simulations to predict the properties of new compounds, reducing the need for costly and time-consuming laboratory work. schrodinger.com

Compound Names Mentioned

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 2-Pentylthiazole within intricate samples. nih.gov These methods work by passing a mixture through a stationary phase, where individual compounds separate based on their differential interactions. ijpsjournal.com The ability to isolate this compound from a multitude of other volatile and non-volatile compounds is crucial for accurate identification and quantification.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) has emerged as a powerful and rapid tool for the analysis of volatile organic compounds (VOCs) like this compound. rsc.orgresearchgate.net This hyphenated technique provides a two-dimensional separation, first by gas chromatography based on retention time and subsequently by ion mobility spectrometry based on the drift time of the ions in an electric field. gas-dortmund.de This dual separation significantly enhances selectivity, especially in complex volatile profiles of food and agricultural products. gas-dortmund.de

GC-IMS is noted for its high sensitivity and the ability to perform rapid measurements, making it suitable for quality control and flavor analysis. researchgate.netresearchgate.net Research has identified this compound as a key flavor compound in various food products through GC-IMS analysis. For instance, it has been detected as a critical volatile component in different types of corn after processing. researchgate.net The technique, often combined with headspace sampling, allows for the analysis of the gaseous phase above a sample where volatile compounds like this compound reside. ptfarm.pl The resulting data can be visualized as a three-dimensional topographic plot, where retention time, drift time, and signal intensity provide a unique fingerprint of the sample's volatile composition. gas-dortmund.de

| Matrix | Analytical Focus | Finding | Reference |

|---|---|---|---|

| Corn (Zea mays) | Identification of key flavor compounds after various processing methods (steaming, boiling, frying). | This compound was identified as a key flavor compound. | researchgate.net |

| Puffed Pigmented Rice | Analysis of volatile profiles in different colored rice varieties after puffing. | While not the primary focus, the study demonstrates GC-IMS capability in analyzing complex grain volatiles, a matrix where thiazoles can be present. Aldehydes and ketones were the main volatiles found. | researchgate.net |

| Paddy (Rice) | Detection of VOCs related to fungal contamination (Aspergillus niger). | Demonstrates the application of GC-IMS for detecting changes in VOC profiles, where this compound could be a potential marker in other contexts. | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com The technique relies on high-pressure pumps to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). shimadzu.comadvancechemjournal.com Separation is achieved as each component in the sample interacts differently with the stationary phase, leading to different migration rates. wikipedia.org

While GC-based methods are more common for volatile compounds like this compound, HPLC is a versatile technique applicable to a wide range of analytes, including those that are non-volatile or thermally unstable. For thiazole (B1198619) derivatives, HPLC can be employed, particularly when analyzing complex liquid samples or extracts where the compound is present alongside non-volatile matrix components. advancechemjournal.com The choice of stationary phase (e.g., normal-phase, reversed-phase) and mobile phase composition is critical for achieving the desired separation. wikipedia.org For instance, reversed-phase HPLC (RP-HPLC) is widely used for separating a broad range of organic molecules. numberanalytics.com Detection is typically performed using UV-Vis or mass spectrometry (LC-MS) detectors, the latter providing high sensitivity and structural information. openaccessjournals.comnumberanalytics.com Although direct applications for this compound are less frequently cited than GC, HPLC remains a viable and powerful technique for its quantification within a broader analytical strategy, especially in complex herbal or food extracts. nih.gov

Spectroscopic Detection in Food and Agricultural Systems

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides powerful tools for the analysis of food composition and safety. hamamatsu.com These techniques can be rapid and non-destructive, offering significant advantages for quality assessment in the food and agriculture industries. spectroscopyonline.com

Rapid Screening and Quality Assessment Techniques

The demand for high-throughput analysis in food quality control has driven the development of rapid screening methods. Techniques like GC-IMS are well-suited for this purpose due to their speed and sensitivity in detecting volatile markers like this compound. rsc.orgresearchgate.net Another advanced approach is chemical ionization time-of-flight mass spectrometry (CI-TOF-MS), which allows for real-time, high-sensitivity detection of trace compounds. For example, the Vocus Cork Analyzer, based on this technology, can screen for off-flavor compounds in wine corks in seconds, demonstrating the potential for ultra-fast screening of aromatic compounds in other food-related matrices. tofwerk.com

Spectroscopic methods such as infrared (IR) and Raman spectroscopy are also employed for rapid, non-destructive screening of food products. spectroscopyonline.comnih.gov These methods can provide a holistic chemical fingerprint of a sample, which can be used to assess quality parameters that may correlate with the presence of specific flavor compounds like this compound.

Integration of Analytical Techniques with Chemometrics

The large and complex datasets generated by modern analytical instruments, such as chromatographs and spectrometers, necessitate the use of advanced data analysis methods. rsc.org Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net When integrated with analytical techniques, chemometrics can reveal patterns, classify samples, and build predictive models. mdpi.com

In the context of this compound analysis, techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to process data from GC-IMS or spectroscopy. researchgate.netnih.gov This allows researchers to:

Differentiate samples: For example, distinguishing between different varieties of a crop or tracking changes during processing based on the volatile profile, including this compound. researchgate.netresearchgate.net

Identify key markers: Chemometric models can identify which compounds in a complex mixture are most important for differentiating sample groups. nih.gov

Create predictive models: By correlating analytical data with sensory properties or quality parameters, models can be built to predict food quality based on the chemical fingerprint. rsc.org

This integration transforms raw data into actionable knowledge, enhancing the ability to monitor and control for the presence of important flavor compounds like this compound in food and agricultural systems. researchgate.net

Advanced Approaches for Trace Analysis

Detecting this compound at trace levels (parts per billion or lower) in complex matrices is a significant analytical challenge. analytichem.de The matrix itself, composed of fats, proteins, pigments, and other compounds, can interfere with the analysis, a phenomenon known as the matrix effect. nih.govlcms.cz Advanced analytical approaches are required to overcome these challenges and achieve the necessary sensitivity and accuracy.

Modern trace analysis often relies on hyphenated techniques that couple the high separation power of chromatography with the high sensitivity and specificity of mass spectrometry. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS): A standard and robust technique for identifying and quantifying volatile compounds. After separation by GC, compounds are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. numberanalytics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high selectivity and sensitivity by using two stages of mass analysis. It is particularly useful for reducing matrix effects and quantifying analytes in highly complex samples. numberanalytics.comnih.gov

Effective trace analysis also requires meticulous sample preparation to isolate and concentrate the analyte of interest from the bulk of the matrix. mdpi.com Techniques such as Solid-Phase Microextraction (SPME) are used to extract volatile and semi-volatile compounds like this compound from a sample before introduction into the GC system. mdpi.com Furthermore, ensuring the purity of solvents and reagents is critical to avoid contamination and achieve low detection limits. analytichem.de

Advanced Materials Science Applications of Thiazole Derivatives

Integration of Thiazole (B1198619) Scaffolds in Novel Material Design

The design of novel materials often involves the incorporation of specific molecular scaffolds to impart desired properties. The thiazole ring is a valuable component in this regard due to its aromaticity, electron-withdrawing nature, and potential for forming extended π-conjugated systems. These characteristics are fundamental to developing materials with tailored electronic and optical properties.

In principle, 2-Pentylthiazole could be integrated into larger molecular structures, such as polymers, in several ways. One common approach is the synthesis of monomers containing the this compound unit, which can then be polymerized. The pentyl group, a flexible alkyl chain, could influence the solubility and processing characteristics of the resulting material. For instance, it might enhance solubility in organic solvents, which is a crucial factor for the fabrication of thin films for electronic devices.

Another design strategy involves using functionalized derivatives, such as This compound-5-carboxylic acid . The carboxylic acid group provides a reactive site for further chemical modifications, such as esterification or amidation, allowing the thiazole unit to be covalently bonded into a polymer backbone or as a side chain. This functional handle significantly broadens the possibilities for creating complex macromolecular architectures.

Functional Materials Development and Characterization

The development of functional materials from thiazole derivatives is a multi-step process that includes synthesis, purification, and comprehensive characterization. For materials intended for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), the characterization of their electronic and physical properties is paramount.

Should materials based on this compound be developed, their characterization would likely involve a suite of analytical techniques to understand their structure-property relationships.

Structural and Thermal Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of monomers and polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm polymerization.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the material.

Optical and Electrochemical Characterization:

UV-Visible (UV-Vis) Spectroscopy: To determine the optical bandgap of the material, a key parameter for semiconductor applications.

Cyclic Voltammetry (CV): To measure the electrochemical energy levels (HOMO and LUMO), which are crucial for predicting charge injection and transport properties.

The performance of these materials in electronic devices would then be evaluated by fabricating and testing prototype devices.

Computational Materials Science Approaches for Thiazole-Containing Structures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of new materials before their synthesis, thus guiding the design process. jseepublisher.comscielo.org.mx These theoretical calculations can provide valuable insights into the electronic structure, molecular geometry, and potential performance of materials containing the this compound scaffold.

For a molecule like this compound, DFT calculations could be employed to determine key electronic properties:

| Property | Description | Predicted Significance for Materials |

| HOMO Energy Level | The energy of the Highest Occupied Molecular Orbital. | Influences the ability to donate electrons (p-type behavior) and the open-circuit voltage in solar cells. |

| LUMO Energy Level | The energy of the Lowest Unoccupied Molecular Orbital. | Affects the ability to accept electrons (n-type behavior) and electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Correlates with the electronic bandgap and influences the material's color and conductivity. |

| Molecular Geometry | The three-dimensional arrangement of atoms in the molecule. | Determines how molecules pack in the solid state, which significantly impacts charge transport. |

| Intramolecular Bonding | The nature and strength of the chemical bonds within the molecule. | Affects the overall stability and electronic distribution of the molecule. |

By modeling polymers or oligomers that incorporate the this compound unit, researchers could predict how this specific building block influences the electronic and structural properties of the bulk material. This predictive capability is essential for the rational design of new functional materials for advanced applications.

Role in Chemical Ecology and Biological Interactions Excluding Human Health/pharmaceuticals

Contribution to Flavor and Aroma Profiles in Food Systems

Thiazoles, as a class of compounds, are recognized for their sensory properties in food chemistry. They are often formed during thermal processing through reactions like the Maillard reaction or the degradation of sulfur-containing amino acids such as cysteine. perfumerflavorist.com Numerous thiazole (B1198619) derivatives have been identified in a wide range of foods, including roasted meats, nuts, and baked goods, where they contribute roasted, nutty, and meaty notes. perfumerflavorist.comresearchgate.net

Research has specifically pinpointed 2-pentylthiazole as an influential aroma compound in corn (Zea mays L.). nih.gov Studies utilizing gas chromatography-mass spectrometry (GC-MS) and gas chromatography-ion mobility spectrometry (GC-IMS) have identified it as one of the key flavor compounds in corn, alongside other volatiles like n-hexanal and 1-octen-3-ol. nih.gov Its presence is noted in corn that has undergone various treatments, including steaming, blanching, and roasting, indicating its stability and formation during cooking processes. nih.gov

Beyond corn, this compound has been detected in other food systems. It is listed as a flavor component found in cocoa beans (Theobroma cacao) and consequently in cocoa products. Its aroma has also been associated with cooked meats such as roasted beef and fried chicken. perfumerflavorist.com The wide array of foods in which alkylthiazoles like this compound are found suggests their importance in creating the desirable sensory characteristics of processed foods. perfumerflavorist.com

| Food Source | Reported Aroma/Flavor Contribution | Reference |

|---|---|---|

| Corn (Zea mays L.) | Key/influential flavor and aroma compound. | nih.gov |

| General Profile | Green, fatty, sweet. | perfumerflavorist.com |

| Cocoa Beans (Theobroma cacao) | Identified as a flavor component. | |

| Roasted Beef | Identified as a flavor component. | perfumerflavorist.com |

| Fried Chicken | Identified as a flavor component. | perfumerflavorist.com |

Microbial Interactions and Metabolite Production

A thorough search of the available scientific literature did not reveal any specific instances of this compound being produced as a secondary metabolite by microorganisms or playing a defined role in microbial interactions. The study of microbial secondary metabolites is a vast field, with microorganisms known to produce a wide array of compounds, including some thiazole derivatives, often in response to environmental stress or competition (co-cultivation). frontiersin.org Bacteria and fungi engage in complex chemical communication, often mediated by quorum sensing molecules, which can trigger the production of novel compounds. nih.govnih.gov However, this compound has not been identified as a product of these interactions or as a signaling molecule itself. While the biosynthesis of the thiazole ring is a known microbial process for primary metabolites like thiamine (B1217682), its extension to the synthesis and ecological role of this compound has not been documented. researchgate.netnih.govnih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-Hexanal |

| 1-Octen-3-ol |

| Cysteine |

| Dehydroglycine |

| 1-Deoxy-D-xylulose-5-phosphate |

| Thiamine |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of 2-pentylthiazole, while established, presents ongoing opportunities for improvement, particularly in the realm of green and sustainable chemistry. Current methodologies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. chemistryjournals.netepa.gov Future research will likely focus on developing more atom-economical and environmentally benign synthetic strategies.

Key areas of investigation include:

Catalytic Processes: The development of novel catalysts, including those based on earth-abundant and non-toxic metals like iron, could lead to more efficient and selective syntheses. csic.es These catalytic systems aim to reduce reaction times, lower energy consumption, and minimize the formation of byproducts. chemistryjournals.net

Flow Chemistry: The transition from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and process control. epa.gov Future work may explore the adaptation of existing synthetic routes or the design of new ones specifically for flow chemistry platforms.

Biocatalysis: Harnessing the power of enzymes for the synthesis of this compound is a promising green alternative. vulcanchem.com Research into identifying or engineering enzymes that can catalyze the key bond-forming reactions in thiazole (B1198619) synthesis could lead to highly selective and sustainable production methods under mild reaction conditions.

Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a core principle of green chemistry. chemistryjournals.net Investigating the synthesis of this compound in these solvent systems could significantly reduce the environmental footprint of its production.

Exploration of Advanced Spectroscopic and Computational Integration

A deeper understanding of the molecular structure, properties, and interactions of this compound can be achieved through the synergistic use of advanced spectroscopic techniques and computational modeling. While standard spectroscopic methods provide valuable data, their integration with theoretical calculations can offer unprecedented insights. rsc.org

Future research in this area will likely involve:

High-Resolution Spectroscopy: The application of advanced NMR and mass spectrometry techniques will continue to be crucial for detailed structural elucidation and the analysis of complex mixtures containing this compound.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict and interpret spectroscopic data, such as UV-Vis, IR, and NMR spectra. figshare.comnih.gov These computational methods allow for the investigation of molecular orbitals, electronic transitions, and vibrational modes, providing a theoretical framework for experimental observations. figshare.com

Integrated Approaches: The combination of experimental spectroscopic data with computational modeling can provide a comprehensive understanding of the structure-property relationships of this compound and its derivatives. rsc.org This integrated approach is particularly valuable for studying intermolecular interactions, such as those with biological receptors or in materials science applications. rsc.org For instance, the combination of spectroscopic techniques and molecular docking simulations can elucidate the binding of thiazole derivatives to proteins. rsc.org

Elucidation of Complex Biosynthetic Pathways

The natural occurrence of this compound in various organisms suggests the existence of specific biosynthetic pathways. Unraveling these pathways is a key area of future research, with implications for both fundamental science and biotechnology. dtu.dk

Priorities for investigation include:

Pathway Mapping: Identifying the precursor molecules and the sequence of enzymatic reactions that lead to the formation of this compound in different organisms is a primary goal. dtu.dkmdpi.com This involves a combination of isotopic labeling studies, metabolomics, and genomics to identify the genes and enzymes involved.

Enzyme Characterization: Once the enzymes of the biosynthetic pathway are identified, detailed characterization of their structure, function, and mechanism is essential. dtu.dk This knowledge can be used to engineer these enzymes for improved or altered activity. In plants, the biosynthesis of secondary metabolites often involves complex pathways such as the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways for terpenoids, and the shikimate pathway for phenolic compounds. mdpi.comgenome.jp

Regulatory Mechanisms: Understanding how the biosynthesis of this compound is regulated within an organism is crucial. mdpi.com This includes studying the genetic and environmental factors that control the expression of the biosynthetic genes. For example, in maize, the expression of genes involved in thiamin (a compound containing a thiazole ring) biosynthesis varies significantly between different organs. frontiersin.org

Innovative Applications in Chemical Ecology and Flavor Science

This compound's role as a volatile organic compound presents exciting opportunities for innovation in the fields of chemical ecology and flavor science. Its influence on the behavior of organisms and its contribution to the aroma of foods and beverages are areas of active research.

Future directions in this domain include:

Semiochemical Applications: Further investigation into the role of this compound as a semiochemical, a chemical substance that carries a message, could lead to the development of novel pest management strategies. unipr.it This could involve its use in attract-and-kill systems, as a repellent, or to enhance the effectiveness of biological control agents. unipr.it

Flavor Chemistry: While the contribution of this compound to certain food aromas is known, a more detailed understanding of its formation during food processing and its interaction with other flavor compounds is needed. Research could focus on optimizing processing conditions to enhance the formation of desirable flavor notes or to create novel flavor profiles. The study of how aroma compounds are produced through various biosynthetic pathways in plants, such as those involving fatty acids and amino acids, can provide insights into creating or enhancing specific flavors in crops. researchgate.net

Design of Thiazole-Based Functional Materials

The thiazole ring is a versatile building block for the design of novel functional materials with a wide range of potential applications. mdpi.com The incorporation of the this compound moiety or other thiazole derivatives into larger molecular architectures could lead to materials with unique electronic, optical, or biological properties.

Emerging areas of research include:

Organic Electronics: Thiazole-containing compounds have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net Future research could focus on designing and synthesizing novel 2-alkylthiazole derivatives with tailored electronic properties for these applications. Computational methods like DFT can be used to design thiazole derivatives with low energy gaps, which is beneficial for applications in solar cells. researchgate.net

Metal-Organic Frameworks (MOFs): Thiazole-based ligands can be used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.org The functionalization of these MOFs with specific groups can lead to materials with tailored properties for sensing or other advanced applications. rsc.orgrsc.orgcolab.ws

Polymers and Coatings: Incorporating this compound or other thiazole derivatives into polymer backbones could lead to the development of functional polymers with enhanced thermal stability, conductivity, or antimicrobial properties. These materials could find applications in coatings, adhesives, and advanced textiles. The synthesis of bisthiazole compounds, often through condensation reactions, provides a route to creating these polymeric materials. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-pentylthiazole, and how do reaction conditions influence yield and purity?

Answer: this compound is typically synthesized via cyclocondensation reactions. For example, thiazole derivatives can be prepared by reacting α-haloketones with thioamides or thioureas under reflux conditions in ethanol or methanol . Key factors affecting yield include solvent polarity, temperature, and catalyst choice. For instance, using LiCl as a catalyst in ethanol (reflux, 24 hours) improved reaction efficiency in analogous thiazole syntheses . Post-synthesis, purity is validated via melting point analysis, IR spectroscopy (to confirm thiazole ring C=N and C-S stretches), and NMR (to verify alkyl chain integration and aromatic protons) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹ and C-S at ~680 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR confirms the pentyl chain (δ 0.8–1.6 ppm for methyl/methylene groups) and thiazole protons (δ 7.5–8.5 ppm). ¹³C NMR resolves carbonyl and aromatic carbons .

- Elemental Analysis : Validates molecular formula by comparing calculated vs. experimental C, H, N, and S percentages .

Advanced Research Questions

Q. How can computational modeling predict this compound’s bioactivity or binding interactions in pharmacological contexts?

Answer: Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can simulate interactions between this compound and target proteins. For example, thiazole derivatives have been docked into enzyme active sites (e.g., fungal CYP51 for antifungals) to assess binding affinity and orientation . Parameters like binding energy (ΔG), hydrogen bonding, and hydrophobic interactions are analyzed. Experimental validation via enzyme inhibition assays or MIC (Minimum Inhibitory Concentration) tests should follow computational predictions .

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives like this compound?

Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:

- Standardize Protocols : Use consistent cell cultures (e.g., Candida albicans ATCC 10231 for antifungal studies) and solvent controls (e.g., DMSO ≤1% v/v) .

- Reproducibility Checks : Replicate studies across independent labs with shared compound batches.

- Meta-Analysis : Compare data across publications while adjusting for methodological differences (e.g., via statistical normalization) .

Q. What strategies optimize this compound’s stability in long-term storage or under experimental conditions?

Answer:

- Spectroscopic Monitoring : Use UV-Vis or HPLC to track degradation products under stressors (light, heat, humidity) .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Temperature Control : Refrigeration (4°C) or lyophilization for aqueous solutions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced properties?

Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the thiazole ring to enhance electrophilic reactivity .

- Side-Chain Variations : Replace the pentyl group with fluorinated or branched alkyl chains to improve lipophilicity and membrane permeability .

- Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) or selenium (selenazole) to modulate toxicity and potency .

Methodological Guidance

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic properties?

Answer:

- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Protein Binding : Equilibrium dialysis to measure plasma protein binding affinity .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioassays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.